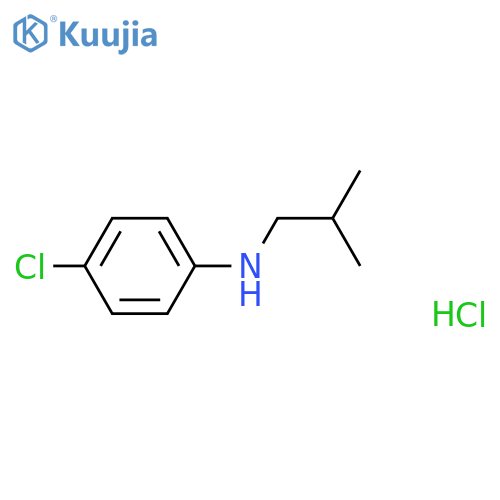

Cas no 1394042-10-4 (4-chloro-N-(2-methylpropyl)aniline hydrochloride)

1394042-10-4 structure

商品名:4-chloro-N-(2-methylpropyl)aniline hydrochloride

4-chloro-N-(2-methylpropyl)aniline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(2-methylpropyl)aniline hydrochloride

-

- インチ: 1S/C10H14ClN.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6,8,12H,7H2,1-2H3;1H

- InChIKey: SBLQGEKJSSHPNZ-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC(Cl)=CC=1)CC(C)C.Cl

4-chloro-N-(2-methylpropyl)aniline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867416-1g |

4-Chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 1g |

¥4135.0 | 2024-04-18 | |

| Enamine | EN300-108858-0.25g |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 0.25g |

$325.0 | 2023-10-27 | |

| Enamine | EN300-108858-1.0g |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 1g |

$656.0 | 2023-05-26 | |

| TRC | C372765-50mg |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 50mg |

$ 135.00 | 2022-04-01 | ||

| Chemenu | CM469694-250mg |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95%+ | 250mg |

$256 | 2023-03-27 | |

| Enamine | EN300-108858-0.1g |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 0.1g |

$228.0 | 2023-10-27 | |

| A2B Chem LLC | AV46187-50mg |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 50mg |

$197.00 | 2024-04-20 | |

| Aaron | AR01A0UV-10g |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 10g |

$3907.00 | 2023-12-16 | |

| Enamine | EN300-108858-10g |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 10g |

$2823.0 | 2023-10-27 | |

| 1PlusChem | 1P01A0MJ-250mg |

4-chloro-N-(2-methylpropyl)aniline hydrochloride |

1394042-10-4 | 95% | 250mg |

$397.00 | 2025-03-04 |

4-chloro-N-(2-methylpropyl)aniline hydrochloride 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1394042-10-4 (4-chloro-N-(2-methylpropyl)aniline hydrochloride) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬